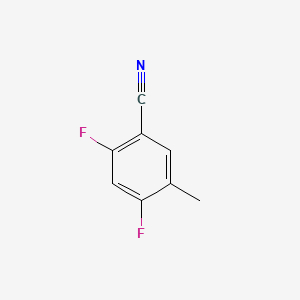

2,4-Difluoro-5-methylbenzonitrile

CAS No.: 329314-68-3

Cat. No.: VC2452382

Molecular Formula: C8H5F2N

Molecular Weight: 153.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 329314-68-3 |

|---|---|

| Molecular Formula | C8H5F2N |

| Molecular Weight | 153.13 g/mol |

| IUPAC Name | 2,4-difluoro-5-methylbenzonitrile |

| Standard InChI | InChI=1S/C8H5F2N/c1-5-2-6(4-11)8(10)3-7(5)9/h2-3H,1H3 |

| Standard InChI Key | QUUFHRSTBTZWMA-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1F)F)C#N |

| Canonical SMILES | CC1=CC(=C(C=C1F)F)C#N |

Introduction

Chemical Structure and Basic Properties

2,4-Difluoro-5-methylbenzonitrile is characterized by a benzene ring substituted with two fluorine atoms at positions 2 and 4, a methyl group at position 5, and a nitrile group. The compound has the molecular formula C8H5F2N. Based on its structural elements, this molecule represents an important building block in medicinal chemistry, particularly for developing compounds targeting DNA repair mechanisms .

The presence of fluorine atoms in this compound is significant for drug development as they can enhance metabolic stability, alter electronic properties, and influence binding interactions with target proteins. The specific positioning of the fluorine atoms at positions 2 and 4 has been shown to contribute to the biological activity of resulting drug candidates through specific interactions with target proteins .

Synthesis Methodology

According to research published in Acta Pharmacologica Sinica, 2,4-Difluoro-5-methylbenzonitrile has been synthesized as part of a multi-step process in the development of novel PARP1 inhibitors .

Synthetic Pathway

The synthesis employs a two-step process starting from commercially available 2,4-difluoro-1-methylbenzene:

-

Iodination Reaction: 2,4-difluoro-1-methylbenzene (compound 6) is treated with N-iodosuccinimide in trifluoroacetic acid at 0°C for 24 hours to produce an iodinated intermediate (compound 7) with a 73% yield.

-

Cyanation Reaction: The iodinated intermediate is then treated with cuprous cyanide in N,N-dimethylformamide under reflux conditions for 20 hours, yielding 2,4-Difluoro-5-methylbenzonitrile (compound 8) with a 62% yield .

This synthetic approach provides an efficient method for introducing a nitrile group onto the fluorinated aromatic scaffold with good yields.

Reaction Conditions and Yields

Table 1: Synthesis of 2,4-Difluoro-5-methylbenzonitrile

| Step | Starting Material | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2,4-difluoro-1-methylbenzene | N-iodosuccinimide, trifluoroacetic acid | 0°C, 24 h | Iodinated intermediate | 73 |

| 2 | Iodinated intermediate | Cuprous cyanide, N,N-dimethylformamide | Reflux, 20 h | 2,4-Difluoro-5-methylbenzonitrile | 62 |

Role in Development of PARP1 Inhibitors

The primary application of 2,4-Difluoro-5-methylbenzonitrile identified in the research is as a critical intermediate in developing novel PARP1 inhibitors designed as analogs of olaparib, an established PARP1 inhibitor used in cancer treatment .

Synthetic Transformations

In the synthetic pathway reported, 2,4-Difluoro-5-methylbenzonitrile undergoes several subsequent transformations:

-

Oxidation: Treatment with chromic anhydride in a mixture of acetic anhydride and glacial acetic acid at 0°C for 4 hours yields compound 9 with a 30% yield.

-

Formylation: Compound 9 is hydrolyzed to produce 2,4-difluoro-5-formylbenzonitrile (compound 10).

-

Coupling Reaction: Compound 10 is coupled with dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate (compound 12) using triethylamine in tetrahydrofuran at room temperature for 5 hours, resulting in compound 13 with an 86% yield.

-

Cyclization: Compound 13 is treated with hydrazine hydrate and sodium hydroxide at 70–90°C for 21 hours to produce 2,4-difluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (compound 14) with a 75% yield.

-

Final Condensation: Acid 14 is condensed with appropriate piperazine substrates in the presence of HOBt, EDCI, and dichloromethane to produce the target analogs 15–55, with yields of 10%–60% .

This multi-step synthetic route demonstrates the versatility of 2,4-Difluoro-5-methylbenzonitrile as a building block for creating complex pharmaceutical compounds.

| Compound | PARP1 Inhibition IC50 (nmol/L) | Cell Proliferation Inhibition IC50 (nmol/L) | Selectivity Index |

|---|---|---|---|

| 17 | 2.2-4.4 | 3.2-37.6 | 40-510 |

| 43 | 2.2-4.4 | 3.2-37.6 | 40-510 |

| 47 | 2.2-4.4 | 3.2-37.6 | 40-510 |

| 50 | 2.2-4.4 | 3.2-37.6 | 40-510 |

These compounds showed remarkable specificity toward BRCA-deficient cells with selectivity indices ranging from 40 to 510, indicating their potential as targeted therapies for cancers with BRCA mutations .

In Vivo Efficacy

The research reported impressive in vivo results for compounds derived from this synthetic pathway. In a BRCA1-mutated xenograft model, oral administration of compound 56 (a hydrochloride salt based on compound 43) at 30 mg·kg-1·d-1 for 21 days exhibited prominent tumor growth inhibition (96.6%) compared with the same dose of olaparib (56.3%), which is a commercially available PARP1 inhibitor .

This significant improvement in efficacy highlights the importance of the 2,4-difluorophenyl scaffold, derived from 2,4-Difluoro-5-methylbenzonitrile, in developing enhanced PARP1 inhibitors.

Structure-Activity Relationship Insights

Molecular docking studies provided valuable insights into why the 2,4-difluorophenyl moiety (derived from 2,4-Difluoro-5-methylbenzonitrile) contributes to enhanced biological activity of the resulting compounds .

Key Binding Interactions

The research revealed that:

-

The fluorine atom at position 4 forms a hydrogen bond with Glu763 in the PARP1 protein.

-

The fluorine atom at position 2 forms a hydrogen bond with Ser864.

These specific interactions help explain the improved binding affinity and enhanced biological activity of the resulting compounds, underscoring the importance of the precise positioning of fluorine atoms in the 2,4-Difluoro-5-methylbenzonitrile scaffold .

Comparison with Related Fluorinated Benzonitriles

The existence of related compounds such as 2-Fluoro-5-methylbenzonitrile demonstrates the broader interest in fluorinated benzonitriles as building blocks in organic synthesis. These related compounds differ in the number and position of fluorine atoms, which can significantly affect their properties and applications.

Structural Comparisons

Table 3: Comparison of Related Fluorinated Benzonitriles

| Compound | Molecular Formula | Number of Fluorine Atoms | Positions of Substitution |

|---|---|---|---|

| 2,4-Difluoro-5-methylbenzonitrile | C8H5F2N | 2 | 2,4-difluoro, 5-methyl |

| 2-Fluoro-5-methylbenzonitrile | C8H6FN | 1 | 2-fluoro, 5-methyl |

The differences in fluorine substitution patterns can lead to variations in physical properties, reactivity, and biological activities, making each of these compounds valuable in specific synthetic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume